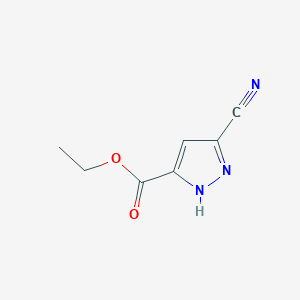

乙酸乙酯基-5-氰基-1H-吡唑-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a chemical compound with the molecular weight of 165.15 . Its IUPAC name is ethyl 5-cyano-1H-pyrazole-3-carboxylate .

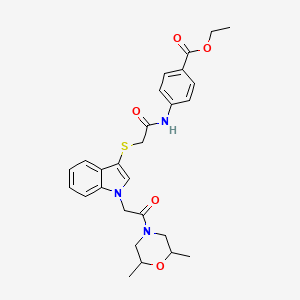

Molecular Structure Analysis

The InChI code for Ethyl 5-cyano-1H-pyrazole-3-carboxylate is 1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) . The structure of the molecule was confirmed using infrared (IR) spectroscopy, FTIR spectroscopy, 1 H NMR spectroscopy, 13 C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis

Ethyl 5-cyano-1H-pyrazole-3-carboxylate has a molecular weight of 165.15 . More detailed physical and chemical properties are not available in the search results.科学研究应用

- Ethyl 5-cyano-1H-pyrazole-3-carboxylate derivatives have been investigated for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .

- Ethyl 5-cyano-1H-pyrazole-3-carboxylate derivatives serve as precursors in cross-coupling reactions, enabling the synthesis of various condensed pyrazoles. These transformations are valuable in organic chemistry.

- Researchers have developed a safe and metal-free process to prepare 5-acetyl-1H-pyrazole-3-carboxylate ethyl ester from glycine ethyl ester hydrochloride. This compound serves as a crucial intermediate in the synthesis of the potential blockbuster drug darolutamide .

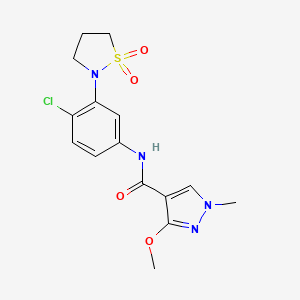

- Novel pyrazole derivatives, including those derived from ethyl 5-cyano-1H-pyrazole-3-carboxylate, have been evaluated for their anti-inflammatory properties. These compounds aim to mitigate side effects associated with non-steroidal anti-inflammatory drugs .

- Ethyl 5-cyano-1H-pyrazole-3-carboxylate derivatives may exhibit diverse biological activities due to their unique structure. Researchers continue to explore their potential for newer therapeutic applications .

- In related work, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst has been described. This regioselective approach involves the condensation of 1,3-diketones with arylhydrazines, leading to 1-aryl-3,4,5-substituted pyrazoles .

Antiviral Activity

Organic Synthesis

Medicinal Chemistry

Anti-Inflammatory Agents

Biological Activity Exploration

Regioselective Synthesis

安全和危害

未来方向

There are several papers discussing the potential future directions for research involving Ethyl 5-cyano-1H-pyrazole-3-carboxylate and similar compounds . These include the design and synthesis of new pyrazole compounds, the development of eco-friendly and resource-efficient synthetic methodologies, and the exploration of the biological activities of these compounds.

作用机制

Mode of Action

The mode of action of Ethyl 5-cyano-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would need to be elucidated through further experimental studies.

属性

IUPAC Name |

ethyl 3-cyano-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHFICXBLBEZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-1H-pyrazole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)

![3-(3-Fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)

![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)